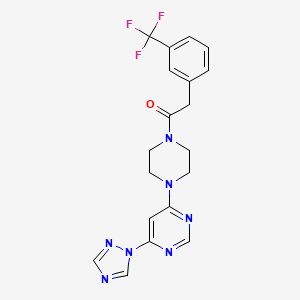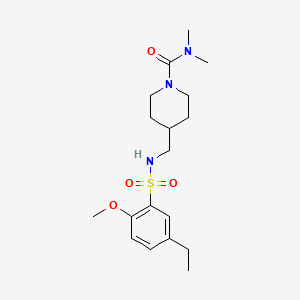
4-((5-ethyl-2-methoxyphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((5-ethyl-2-methoxyphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a useful research compound. Its molecular formula is C18H29N3O4S and its molecular weight is 383.51. The purity is usually 95%.
BenchChem offers high-quality 4-((5-ethyl-2-methoxyphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((5-ethyl-2-methoxyphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceuticals: Antiviral Agents
Piperidine derivatives, including the compound , are significant in the pharmaceutical industry due to their presence in various classes of drugs . Specifically, they have been utilized in the development of antiviral agents. The structural flexibility of piperidine allows for the synthesis of compounds that can interact with viral proteins, potentially inhibiting the replication of viruses.
Neuroscience: Neurotransmitter Modulation
The piperidine moiety is a common feature in molecules that modulate neurotransmitter systems . This compound could be involved in the synthesis of selective ligands for neurotransmitter receptors, which can be used to study neural pathways and treat neurological disorders.
Oncology: Cancer Therapeutics
Sulfonamide groups, as found in this compound, are known to inhibit carbonic anhydrase, an enzyme involved in tumor growth and metastasis . Research into derivatives of this compound may lead to the development of new cancer therapeutics that target carbonic anhydrase.
Proteomics: Enzyme Inhibition
The compound’s sulfonamide group can act as an enzyme inhibitor, making it valuable in proteomics research . It can be used to study the function of various enzymes and to develop inhibitors that can modulate enzymatic activity for therapeutic purposes.
Chemical Synthesis: Building Blocks
Due to its complex structure, this compound can serve as a building block in organic synthesis . It can be used to create a wide range of piperidine derivatives with potential applications in medicinal chemistry.
Material Science: Polymer Chemistry
The methoxy and sulfonamide groups present in the compound provide reactive sites for polymerization . This can lead to the development of new polymeric materials with specific properties for industrial applications.
Biochemistry: Signal Transduction
Compounds with a piperidine structure can play a role in signal transduction pathways . By acting on various receptors, they can modulate cellular responses, which is crucial for understanding cell behavior and developing drugs that can influence these pathways.
Agriculture: Pesticide Development
The structural elements of this compound can be optimized to create pesticides . Research in this area focuses on developing compounds that are effective against pests while being safe for crops and the environment.
Propriétés
IUPAC Name |
4-[[(5-ethyl-2-methoxyphenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O4S/c1-5-14-6-7-16(25-4)17(12-14)26(23,24)19-13-15-8-10-21(11-9-15)18(22)20(2)3/h6-7,12,15,19H,5,8-11,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVITVTXUZUTDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CCN(CC2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((5-ethyl-2-methoxyphenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5,5,7,7-tetramethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2850500.png)
![(E)-methoxy[1-(4-methoxyphenyl)-2-[(4-methylphenyl)sulfanyl]ethylidene]amine](/img/structure/B2850502.png)
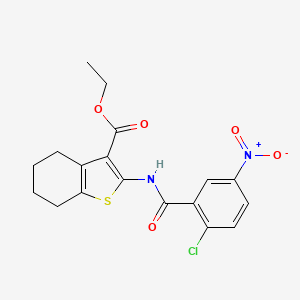
![2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]-2,3-dihydro-1H-inden-1-amine](/img/structure/B2850506.png)

![(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/no-structure.png)
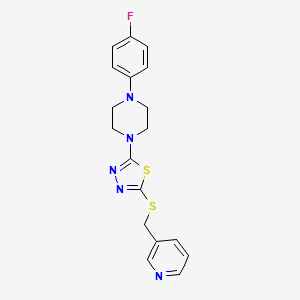
![4-[3-Chloro-4-(1-hydroxyethyl)phenyl]-1-methylpiperazin-2-one](/img/structure/B2850513.png)

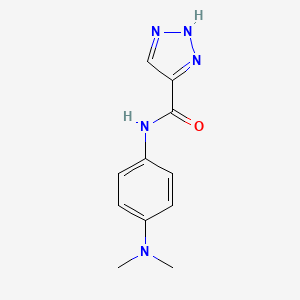
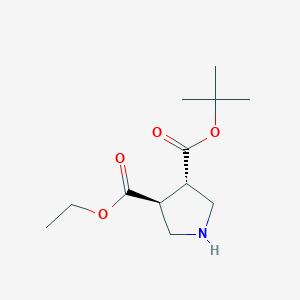
![N-(3-ethylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2850518.png)
![2-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide](/img/structure/B2850521.png)
